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Compound of Interest

Compound Name: 3-Ethenyl-5-fluorobenzoic acid
CAS No.: 871224-25-8
Cat. No.: B2414167
. J

In the landscape of chemical synthesis, building blocks are the foundational elements from
which complex molecular architectures are constructed. Among these, 3-Carboxy-5-
fluorostyrene stands out as a trifunctional reagent of significant interest to researchers in drug
discovery and materials science. Its unique structure, featuring a carboxylic acid, a fluorine
atom, and a vinyl group on an aromatic scaffold, offers a confluence of reactivity and
modulatory properties.

The strategic placement of these three functional groups provides chemists with a powerful tool
for molecular design. The styrene moiety serves as a polymerizable unit or a handle for further
chemical transformations. The carboxylic acid offers a versatile point for conjugation, such as
amide bond formation, a cornerstone of medicinal chemistry. Finally, the fluorine atom, a
bioisostere of hydrogen, can profoundly influence a molecule's physicochemical properties,
including metabolic stability, acidity, and binding affinity, making it a highly desirable feature in
pharmaceutical compounds.[1][2] This guide provides a comprehensive overview of the
properties, synthesis, reactivity, and applications of 3-Carboxy-5-fluorostyrene, designed for the
discerning scientist and development professional.

Physicochemical and Safety Profile

A clear understanding of a compound's properties is paramount for its effective and safe
utilization. The key data for 3-Carboxy-5-fluorostyrene and its close relatives are summarized
below.
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Table 1: Physicochemical Properties of 3-Fluorostyrene

Property Value Reference
Molecular Formula C8H7F [3]
Molecular Weight 122.14 g/mol [3]
CAS Number 350-51-6 [3]
Appearance Colorle-ss t-o Almost Colorless

Clear Liquid
Boiling Point 30-31 °C at 4 mmHg
Density 1.025 g/mL at 25 °C

Refractive Index

n20/D 1.517

Storage Temperature

2-8°C, Light and Heat
Sensitive

Table 2: Safety and Hazard Information for 3-Fluorostyrene

Hazard Class

GHS Pictogram Signal Word

Hazard Statement

Flammable Liquid

GHSO02 (Flame) Warning

H226: Flammable
liquid and vapor[3][4]

Eye Irritant

GHSO07 (Exclamation

Mark)

Warning

H319: Causes serious

eye irritation[3][4]

Skin Irritant

GHSO07 (Exclamation

Mark)

Warning

H315: Causes skin

irritation[3]

Note: The data above pertains to the parent compound 3-fluorostyrene, as specific data for 3-

carboxy-5-fluorostyrene is not centrally compiled. The presence of the carboxylic acid group

will alter these properties, notably increasing the boiling point and modifying the solubility

profile.
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The Role of Fluorine in Drug Design: A Strategic
Advantage

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal
chemistry to enhance a drug candidate's profile.[5] Its unique properties—high
electronegativity, small atomic radius similar to hydrogen, and the ability to form strong carbon-
fluorine bonds—allow it to act as a "super-hydrogen" or a bioisostere for hydroxyl and carbonyl
groups.[1][6]

The benefits of introducing fluorine include:

» Enhanced Metabolic Stability: The strength of the C-F bond can block sites of oxidative
metabolism, increasing the drug's half-life.

 Increased Binding Affinity: Fluorine's electronegativity can lead to favorable electrostatic
interactions with protein targets.

e Modulated Lipophilicity: Strategic fluorination can alter a molecule's lipophilicity, which is
crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

» Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can significantly impact
the pKa of nearby functional groups, which can be critical for target engagement or solubility.

It is estimated that approximately 30% of all new approved drugs contain one or more fluorine
atoms, a testament to its profound impact on pharmaceutical development.[5]

Synthesis and Reactivity

While a specific, published synthesis for 3-Carboxy-5-fluorostyrene is not readily available, its
preparation can be envisioned through established organometallic methodologies. A plausible
synthetic route would involve a starting material such as 3-bromo-5-fluorobenzoic acid. This
precursor could undergo a palladium-catalyzed cross-coupling reaction, such as a Heck, Stille,
or Suzuki coupling, to introduce the vinyl group.

The true utility of 3-Carboxy-5-fluorostyrene lies in the orthogonal reactivity of its functional
groups.
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Caption: Reactivity pathways of 3-Carboxy-5-fluorostyrene.

o Carboxylic Acid Transformations: This group is a linchpin for bioconjugation and
derivatization. It readily participates in amide bond formation with amines using standard
peptide coupling reagents (e.g., EDCI, HATU), forming stable linkages central to many
pharmaceuticals.[7] Esterification with alcohols provides another route for modification, for
instance, to create prodrugs.

o Styrene (Vinyl) Group Chemistry: The vinyl group is primarily exploited in materials science
as a monomer for polymerization, leading to fluorinated polystyrenes.[8][9] These polymers
often exhibit enhanced thermal stability and desirable dielectric properties.[9] In the context
of small-molecule synthesis, the alkene can undergo a variety of classic transformations,
including hydrogenation to an ethyl group, dihydroxylation, or epoxidation.

Applications in Drug Discovery and Medicinal
Chemistry

3-Carboxy-5-fluorostyrene is an exemplary scaffold for constructing complex drug candidates.
Its utility is evident in its potential to generate libraries of compounds for screening and lead
optimization. For example, in the development of kinase inhibitors, the fluorinated phenyl ring
can occupy a hydrophobic pocket, while the carboxylic acid can be used to form critical
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hydrogen bonds or be converted into an amide that interacts with the hinge region of the
kinase.[10]

The development of fluorinated pyrimidine-5-carboxamides as MERTK inhibitors for potential
PET imaging ligands showcases a practical application of similar fluorinated carboxylic acid
building blocks.[7] The synthesis of these compounds involves the coupling of a carboxylic acid
with various amines to explore the structure-activity relationship (SAR).[7]
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Caption: Workflow for generating a drug candidate library.

Representative Experimental Protocol: Amide
Coupling

This protocol provides a standardized, self-validating method for coupling 3-Carboxy-5-
fluorostyrene with a primary amine, a foundational reaction in drug development.

Objective: To synthesize N-benzyl-3-carboxy-5-fluorostyrene amide.
Materials:

o 3-Carboxy-5-fluorostyrene (1.0 eq)

e Benzylamine (1.1 eq)

o 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate (HATU) (1.2 eq)
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» N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[11]
e Anhydrous N,N-Dimethylformamide (DMF)
Procedure:

o Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), dissolve 3-Carboxy-5-fluorostyrene in anhydrous DMF.

» Activation: To the stirred solution, add HATU and DIPEA. Allow the mixture to stir at room
temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester
intermediate.

o Amine Addition: Add benzylamine to the reaction mixture dropwise.

o Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress
by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-
MS) until the starting carboxylic acid is consumed (typically 2-4 hours).

e Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic
layer sequentially with 1M HCI, saturated aqueous NaHCO3, and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na2S04), filter, and
concentrate under reduced pressure. The crude product can then be purified by flash column
chromatography on silica gel to yield the pure amide.[12]

Validation: The success of the reaction is confirmed by characterizing the final product using
NMR (*H, 13C, 1°F) and high-resolution mass spectrometry (HRMS) to confirm its structure and

purity.

Conclusion

3-Carboxy-5-fluorostyrene is more than just a chemical reagent; it is a strategic building block
that empowers innovation in both medicinal chemistry and materials science. The convergence
of a polymerizable handle, a versatile carboxylic acid, and a property-modulating fluorine atom
provides a platform for creating novel molecules with tailored functions. As researchers
continue to push the boundaries of drug design and polymer science, the demand for
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sophisticated, multifunctional building blocks like 3-Carboxy-5-fluorostyrene will undoubtedly
continue to grow, solidifying its place as a key component in the modern chemist's toolbox.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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